2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid is a complex organic compound with a molecular formula of C19H19NO5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in peptide synthesis and other organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid typically involves multiple steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The oxolan-2-ylmethyl group is introduced through a series of reactions involving nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate: A glycine derivative used in similar applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid is unique due to its specific structure, which combines the Fmoc protection group with an oxolan-2-ylmethyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(oxolan-2-ylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)13-23(12-15-6-5-11-27-15)22(26)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFMRIVHKGBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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